2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL
Description
Chemical Identity and Structural Characterization of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL
Systematic Nomenclature and Molecular Formula
The compound this compound is systematically classified under the Chemical Abstracts Service registry number 647862-98-4. The molecular formula C8H8F3N3O reflects the presence of eight carbon atoms, eight hydrogen atoms, three fluorine atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 219.16 grams per mole. This molecular composition indicates a compact heterocyclic structure with significant halogen content contributing to its unique physicochemical properties.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is alternatively designated as 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one or Pyrido[3,4-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-(trifluoromethyl)-. These nomenclature variations reflect different tautomeric forms and protonation states of the molecule, highlighting the dynamic nature of the hydroxyl-carbonyl equilibrium at position 4. The pyrido[3,4-d]pyrimidine designation indicates the fusion pattern between the pyridine and pyrimidine rings, with the [3,4-d] notation specifying that the pyridine ring is fused to the pyrimidine at positions 3 and 4.
The tetrahydro prefix denotes the saturation state of the pyrido portion at positions 5, 6, 7, and 8, which significantly influences the conformational flexibility and three-dimensional structure of the molecule. The trifluoromethyl group at position 2 introduces substantial electronegativity and steric bulk, while the hydroxyl group at position 4 provides hydrogen bonding capability and influences the compound's solubility characteristics.
Three-Dimensional Structural Features and Conformational Analysis
The three-dimensional architecture of this compound is characterized by a bicyclic framework that exhibits significant conformational complexity due to the partial saturation of the pyrido ring system. The core structural framework consists of a pyrido[3,4-d]pyrimidine system, representing a bicyclic structure that merges pyridine and pyrimidine rings through fusion at the 3,4-positions. The tetrahydropyrido component indicates partial saturation with hydrogenation at positions 5, 6, 7, and 8, which reduces aromaticity in the pyrido portion and introduces substantial conformational flexibility to the overall molecular structure.
Conformational analysis of related tetrahydropyrimidine derivatives has demonstrated that these bicyclic systems typically adopt half-chair conformations in solution and crystalline states. Nuclear magnetic resonance techniques and X-ray crystallography studies of analogous compounds reveal that the tetrahydropyrimidine ring systems form zwitterionic molecules with preferred half-chair conformations, where substituents can occupy either axial or equatorial positions depending on electronic and steric factors. The coplanar zigzag configurations observed in these systems are consistent with the conformational preferences dictated by ring strain minimization and optimal orbital overlap.
The trifluoromethyl substituent at position 2 significantly influences the conformational landscape of the molecule through both electronic and steric effects. The electron-withdrawing nature of the trifluoromethyl group alters the electron density distribution throughout the bicyclic system, affecting the relative stability of different conformational states. Additionally, the substantial steric bulk of the trifluoromethyl group creates conformational constraints that favor specific ring puckering patterns and restrict rotational freedom around adjacent bonds.
The hydroxyl group at position 4 contributes to the conformational complexity through its capacity for intramolecular hydrogen bonding and its influence on the tautomeric equilibrium between hydroxyl and carbonyl forms. This functional group can adopt either axial or equatorial orientations, with the preferred geometry determined by the balance between steric interactions, hydrogen bonding opportunities, and electronic stabilization. The dynamic nature of this tautomeric system suggests that the compound may exist as a mixture of conformational isomers in solution, with populations dependent on temperature, solvent, and concentration conditions.
Crystallographic studies of related compounds demonstrate that the tetrahydropyrido[3,4-d]pyrimidine framework exhibits relatively high internal stability against intermolecular forces, suggesting that the intrinsic conformational preferences are maintained across different environments. This structural robustness is attributed to the rigidity imposed by the bicyclic framework and the optimal positioning of substituents to minimize steric clashes and maximize favorable interactions.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 nuclei, as well as fluorine-19 nuclei due to the presence of the trifluoromethyl group. Proton nuclear magnetic resonance analysis of related tetrahydropyridopyrimidine compounds reveals characteristic chemical shift patterns that reflect the electronic environment of the bicyclic framework and substituent effects. The tetrahydropyrido protons typically appear in the aliphatic region between 2.5 and 4.0 parts per million, with specific chemical shifts dependent on the ring conformation and proximity to electronegative substituents.
The trifluoromethyl group manifests as a characteristic quartet pattern in proton nuclear magnetic resonance spectra due to coupling with fluorine nuclei, typically appearing in the downfield region around 2.8-3.5 parts per million for analogous compounds. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the bicyclic carbon framework, with the trifluoromethyl carbon appearing as a distinctive quartet due to fluorine coupling, typically observed around 120-125 parts per million. The carbonyl or hydroxyl carbon at position 4 exhibits chemical shifts characteristic of its tautomeric state, with carbonyl carbons appearing around 160-170 parts per million and hydroxyl-bearing carbons at approximately 150-160 parts per million.
Fluorine-19 nuclear magnetic resonance spectroscopy represents a particularly valuable technique for characterizing the trifluoromethyl substituent, providing high sensitivity and resolution for this functional group. The three fluorine atoms of the trifluoromethyl group typically appear as a single resonance around -62 to -65 parts per million, with the exact chemical shift influenced by the electronic environment of the bicyclic system and the hybridization state of the attached carbon atom.
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide crucial information about through-bond and through-space connectivity patterns that confirm structural assignments and conformational preferences. These advanced techniques allow determination of the spatial relationships between protons and can reveal conformational dynamics in solution, particularly valuable for understanding the flexibility of the tetrahydropyrido ring system.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 219 corresponding to the intact molecular formula C8H8F3N3O. The isotope pattern associated with this molecular ion reflects the natural abundance of carbon-13 and nitrogen-15 isotopes, providing additional confirmation of the molecular composition.
Fragmentation analysis reveals characteristic loss patterns that are diagnostic for the trifluoromethyl-substituted tetrahydropyridopyrimidine framework. The most prominent fragmentation pathway involves loss of the trifluoromethyl group (69 mass units) to generate a fragment at mass-to-charge ratio 150, corresponding to the hydroxylated tetrahydropyridopyrimidine core. This fragmentation pattern is consistent with the relative weakness of the carbon-carbon bond connecting the trifluoromethyl group to the aromatic system under ionization conditions.
Secondary fragmentation processes include ring-opening reactions of the bicyclic system, leading to characteristic neutral losses and rearrangement products. The tetrahydropyrido portion can undergo dehydrogenation reactions under high-energy conditions, resulting in fragments that correspond to partially or fully aromatized pyridopyrimidine systems. These fragmentation patterns provide valuable structural information and can serve as fingerprints for compound identification and purity assessment.
Tandem mass spectrometry experiments enable detailed characterization of fragmentation mechanisms and can provide information about the connectivity patterns within the bicyclic framework. The relative intensities of different fragment ions reflect the thermodynamic stability of various fragmentation products and can provide insights into the electronic structure and bonding patterns of the parent molecule.
Infrared and UV-Vis Absorption Characteristics
Infrared spectroscopy of this compound reveals characteristic absorption bands that provide information about the functional groups and bonding patterns present in the molecule. The hydroxyl group at position 4 exhibits a broad absorption band in the 3200-3600 wavenumber region, with the exact frequency dependent on the extent of hydrogen bonding and the tautomeric state of the molecule. When the compound exists in the carbonyl tautomeric form, a strong absorption appears around 1650-1700 wavenumbers, characteristic of amide or lactam carbonyl stretching vibrations.
The trifluoromethyl group produces distinctive absorption patterns in the infrared spectrum, with carbon-fluorine stretching vibrations appearing as multiple bands in the 1100-1300 wavenumber region. These bands are typically intense and well-resolved, making them valuable diagnostic features for the presence and environment of the trifluoromethyl substituent. The symmetric and antisymmetric stretching modes of the carbon-fluorine bonds create a characteristic fingerprint pattern that is sensitive to the local electronic environment.
The bicyclic aromatic framework contributes absorption bands in the 1400-1600 wavenumber region corresponding to carbon-carbon and carbon-nitrogen stretching vibrations of the pyrimidine ring system. The partially saturated pyrido ring exhibits characteristic carbon-hydrogen stretching and bending vibrations in the aliphatic region, with bands appearing around 2800-3000 wavenumbers for carbon-hydrogen stretching and 1350-1500 wavenumbers for bending modes.
Ultraviolet-visible spectroscopy provides information about the electronic transitions and conjugation patterns within the bicyclic aromatic system. The pyrido[3,4-d]pyrimidine chromophore exhibits characteristic absorption bands in the 250-300 nanometer region, corresponding to π-π* transitions of the aromatic system. The exact wavelengths and intensities of these transitions are influenced by the electron-withdrawing trifluoromethyl substituent, which typically causes bathochromic shifts and intensity changes compared to unsubstituted analogs.
The hydroxyl or carbonyl functionality at position 4 contributes additional electronic transitions, particularly n-π* transitions that may appear at longer wavelengths with lower extinction coefficients. The overall absorption profile provides a fingerprint for the compound that is valuable for identification, purity assessment, and quantitative analysis applications.
Properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)7-13-5-3-12-2-1-4(5)6(15)14-7/h12H,1-3H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCVYGVNARFHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594028 | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647862-98-4 | |
| Record name | 5,6,7,8-Tetrahydro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=647862-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Core Formation
The tetrahydropyridopyrimidine skeleton is typically constructed through cyclization reactions involving appropriate precursors such as piperidin-4-one derivatives and amidine or formamidine compounds.
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent at the 2-position can be introduced via:
- Use of trifluoromethyl-substituted pyrimidine intermediates
- Nucleophilic aromatic substitution reactions where a chlorine atom in a precursor is replaced by trifluoromethyl-containing nucleophiles or via direct trifluoromethylation methods
In some protocols, trifluoromethyl pyrimidine derivatives are prepared first, which then undergo further functionalization.
Functionalization at the 4-Position (Hydroxyl Group Formation)
The 4-ol group can be introduced through oxidation or hydrolysis steps of the corresponding 4-chloro or 4-keto intermediates.
- Chlorination of the carbonyl group using phosphoryl chloride (POCl3) in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at moderate temperatures (~50 °C) yields 4-chloro derivatives, which can then undergo nucleophilic substitution to introduce hydroxyl or other functional groups.
Representative Synthetic Route (Based on Literature)
Alternative and Related Synthetic Approaches
Some studies have used amide coupling strategies to link trifluoromethyl pyrimidine derivatives with amide moieties via ether linkages, involving intermediates prepared by nucleophilic aromatic substitution and subsequent amide bond formation using coupling reagents such as EDCI and DMAP in dichloromethane.
Multi-step syntheses involving thiadiazole and urea derivatives have also been reported in related pyridopyrimidine systems, indicating the versatility of the core structure for further functionalization.
Analytical Characterization
The synthesized compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the chemical shifts corresponding to the pyrimidine and trifluoromethyl groups.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weights.
- Infrared Spectroscopy (IR): Functional groups such as hydroxyl and amide are identified by characteristic absorption bands.
- Melting Point Determination: Provides purity and identity confirmation.
Example data for a related intermediate:
| Compound | Melting Point (°C) | ^1H NMR (ppm) Highlights | ^13C NMR (ppm) Highlights | HRMS (m/z) Calculated/Found |
|---|---|---|---|---|
| 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline (4b) | 85–87 | 8.96 (s, pyrimidine-H), 6.93 (d, Ph-H) | 171.41, 159.88, 156.09 (q, J=35.1 Hz) | 256.06839 / 256.06910 |
| Target compound (5a) | 125–127 | 10.46 (s, -CONH-), 8.99 (s, pyrimidine) | 170.61, 166.25, 159.84 (q, J=35.6 Hz) | 382.07681 / 382.07725 |
Summary and Expert Notes
- The preparation of this compound involves well-established heterocyclic synthesis techniques, including nucleophilic aromatic substitution, Gewald reaction, and cyclization with formamidine derivatives.
- The trifluoromethyl group is introduced early in the synthesis or via substitution on preformed pyrimidine rings.
- Chlorination of the 4-position carbonyl and subsequent nucleophilic substitution enables the introduction of the hydroxyl group.
- Reaction conditions such as temperature, solvents (DMF, EtOH, acetone), and bases (K2CO3, DBU) play critical roles in yield and purity.
- Analytical methods confirm the structure and purity of intermediates and final products.
- The synthetic routes allow for structural modifications, enabling the design of derivatives for biological or pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical activities.
Scientific Research Applications
Medicinal Chemistry
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL has been investigated for its potential as a scaffold in the development of kinase inhibitors. Kinases are crucial enzymes involved in various cellular processes, and their dysregulation is associated with diseases such as cancer. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated that derivatives of this compound exhibit moderate inhibitory activity against specific kinases, indicating its potential for further pharmacological development.
Antiviral Activity
Research has shown that the structural features of this compound may contribute to antiviral properties. The trifluoromethyl group is known to enhance the compound's interaction with viral proteins, which could lead to the development of new antiviral agents.
Agrochemicals
The compound's unique chemical properties make it suitable for applications in agrochemicals. Its derivatives have been explored for their effectiveness as herbicides and fungicides due to their ability to target specific biochemical pathways in plants and fungi.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Inhibition of Kinases by Pyrido Derivatives | Investigated kinase inhibitory activity | Moderate inhibition observed; potential for drug development |
| Antiviral Properties of Trifluoromethyl Compounds | Explored interactions with viral proteins | Enhanced binding affinity noted; implications for antiviral drug design |
| Agrochemical Applications of Pyrimidine Derivatives | Evaluated herbicidal activity | Effective against specific plant pathogens; potential for new agrochemical products |
The biological activities of this compound derivatives include:
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in preclinical models.
- Antimicrobial Effects : Studies indicate that certain derivatives possess antimicrobial properties against various pathogens.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity, leading to specific biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of tetrahydropyrido[3,4-d]pyrimidine derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:
Key Observations:
- Substituent Position Matters : The trifluoromethyl group at C2 enhances receptor binding (e.g., GPR119 agonism) compared to unsubstituted analogues like 321525 .
- Hydroxyl vs. Chlorine : The -OH group at C4 (as in the parent compound) confers distinct pharmacological properties compared to -Cl substitution (e.g., 8-Chloropyrido[3,4-d]pyrimidin-4-ol) .
- C7 Modifications: Introducing polar groups (e.g., cyanoacetyl in ZH-5) significantly improves ATR inhibition, achieving nanomolar potency .
Biological Activity
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL (CAS No. 647862-98-4) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing information from various studies and sources.
- Molecular Formula : C8H8F3N3O
- Molecular Weight : 219.16 g/mol
- Structure : The compound features a pyrido[3,4-d]pyrimidine core with a trifluoromethyl group at the 2-position and a hydroxyl group at the 4-position.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of pyrido[3,4-d]pyrimidines have shown significant cytotoxicity against various cancer cell lines. In a study assessing the activity of several pyrido derivatives, it was found that some exhibited over 75% growth inhibition at concentrations around 40 µg/mL against human gastric cancer cells .
Table 1: Cytotoxic Activity of Pyrido Derivatives
| Compound | Cell Line | Concentration (µg/mL) | Growth Inhibition (%) |
|---|---|---|---|
| Compound A | Human Gastric | 40 | 75.0 |
| Compound B | HepG2 (Liver) | 40 | 84.1 |
| Compound C | MCF-7 (Breast) | 40 | 80.0 |
The mechanism underlying the anticancer activity of these compounds often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and various kinases. These enzymes are crucial for DNA synthesis and cellular proliferation, making them prime targets for cancer therapy .
Antimicrobial Activity
In addition to anticancer properties, some studies suggest potential antimicrobial activity. The incorporation of trifluoromethyl groups has been associated with enhanced biological activity due to increased lipophilicity and metabolic stability .
Case Studies
-
Cytotoxicity Against HepG2 Cells
A specific study evaluated the cytotoxic effects of several pyrido derivatives on HepG2 cells. The results indicated that certain analogs exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for further research . -
Inhibition of Dihydrofolate Reductase
Another investigation focused on the inhibitory effects of pyrido derivatives on DHFR. The study found that modifications at the trifluoromethyl position could enhance binding affinity and selectivity towards this enzyme, which is pivotal in cancer metabolism .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-OL?
- Methodology : Synthesis typically begins with tert-butyl 4-oxopiperidine-1-carboxylate as a precursor. Cyclocondensation reactions with trifluoromethyl-containing reagents (e.g., trifluoromethyl iodide) under controlled temperatures (e.g., 80–120°C) are critical for introducing the trifluoromethyl group . Subsequent steps involve hydroxylation at the 4-position via catalytic hydrogenation or acid hydrolysis. Purification often employs recrystallization or column chromatography to achieve >95% purity .
- Key Challenges : Minimizing byproducts from incomplete trifluoromethylation and ensuring regioselectivity during hydroxylation.
Q. How is structural characterization of this compound performed?
- Analytical Workflow :
- NMR : 1H/13C NMR to confirm the tetrahydropyrido-pyrimidine core and trifluoromethyl group (δ ~110–120 ppm for CF3 in 19F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₈H₈F₃N₃O) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding hydrogen-bonding interactions of the hydroxyl group .
Q. What are the primary biological targets associated with this scaffold?
- Known Targets : GPR119 (a G protein-coupled receptor involved in glucose metabolism) and ERK2 (a kinase implicated in cancer). EC50 values for related analogs range from 50 nM to 14,000 nM in GPR119 modulation assays .
- Assay Design : Use HEK293 cells transfected with GPR119 and cAMP-based luminescence assays to quantify activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized for kinase inhibition?
- SAR Strategies :
- Core Modifications : Substitution at the 6- or 7-position with alkyl/aryl groups enhances ERK2 binding (e.g., 7-benzyl derivatives improve inhibitory IC50 by 2–3-fold) .
- Ligand Efficiency Metrics : Calculate ligand lipophilicity efficiency (LLE = pIC50 – logP) to balance potency and solubility. Derivatives with LLE >5 show favorable pharmacokinetic profiles .
- Data Analysis : Use molecular docking (e.g., MOE software) to compare binding poses with co-crystallized ERK2 inhibitors like SCH772984 .
Q. How to resolve contradictions in biological activity data across assay platforms?
- Case Study : Discrepancies in GPR119 activation may arise from cell-line-specific expression levels or assay sensitivity (e.g., luminescence vs. fluorescence detection).
- Validation Protocol :
- Replicate assays in multiple cell lines (e.g., CHO-K1 and HEK293).
- Cross-validate with orthogonal methods like calcium flux assays .
- Apply statistical tools (e.g., Grubbs’ test) to identify outliers .
Q. What computational methods predict metabolic stability of this compound?
- In Silico Tools :
- CYP450 Metabolism : Use Schrödinger’s SiteMap to identify vulnerable sites (e.g., hydroxyl group at 4-position prone to glucuronidation).
- Half-Life Prediction : ADMET Predictor™ or SwissADME to estimate hepatic clearance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
